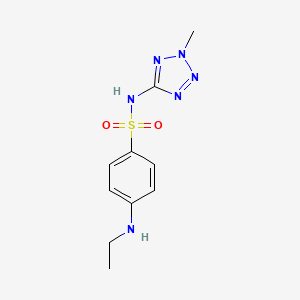

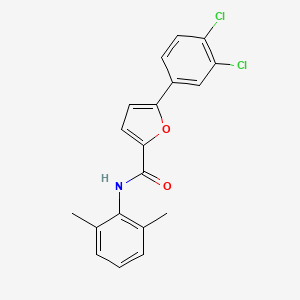

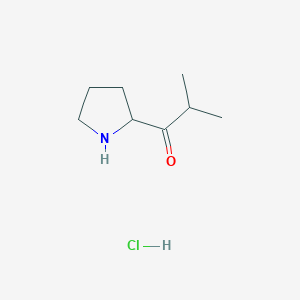

![molecular formula C20H23N5O5 B2450148 1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034594-45-9](/img/structure/B2450148.png)

1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H23N5O5 and its molecular weight is 413.434. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Applications

Compounds featuring benzodioxole, azetidine, triazole, and pyrrolidinone moieties often undergo extensive study for their potential biological activities. For instance, the synthesis of coumarin derivatives and their antimicrobial evaluation highlights the interest in exploring diverse chemical scaffolds for potential therapeutic applications (Al-Haiza, Mostafa, & El-kady, 2003). Similarly, research into nucleophilic substitution in quaternary salts of N,N'-linked biazoles and related systems can provide insights into the reactivity and potential applications of complex heterocyclic compounds in drug design and other areas of chemical research (Castellanos et al., 1985).

Mechanistic Studies and Synthetic Methodologies

Investigations into the thermal elimination of carbonyl sulfide from O-aryl thionocarbonates of pyrrolidine-, piperidine-, and tetrahydrothiophene-2-ethanol provide valuable data on the thermal stability and reactivity of related compounds. Such studies are crucial for understanding the behavior of complex molecules under various conditions and can lead to the development of new synthetic methodologies or the improvement of existing ones (Sakanoue et al., 1990).

Antimicrobial and Antitumor Agents

The preparation of thiazolopyrimidines as potential antimicrobial and antitumor agents showcases the ongoing search for new chemical entities capable of addressing various diseases. Such research underscores the importance of chemical diversity and innovation in the development of new therapeutic agents (Said et al., 2004).

Antiviral Research

Studies on pyridinone derivatives as specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity in cell culture highlight the critical role of chemical synthesis in the fight against viral diseases. These efforts are part of broader research initiatives aimed at discovering and developing effective treatments for HIV/AIDS and other viral infections (Goldman et al., 1991).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1-benzo[d][1,3]dioxol-5-yl-indoles, have shown activity against various cancer cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Result of Action

The result of the compound’s action is the induction of cell cycle arrest and apoptosis in cancer cells . This could potentially lead to a reduction in tumor growth and size.

properties

IUPAC Name |

1-[[1-[1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O5/c1-13(30-16-4-5-17-18(7-16)29-12-28-17)20(27)24-10-15(11-24)25-9-14(21-22-25)8-23-6-2-3-19(23)26/h4-5,7,9,13,15H,2-3,6,8,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAUIKMWJXSVAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC(C1)N2C=C(N=N2)CN3CCCC3=O)OC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[3,3'-bithiophene]-5-yl}methyl)-4-methoxybenzamide](/img/structure/B2450066.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2450067.png)

![N-(4-fluorophenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2450070.png)

![tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate](/img/structure/B2450080.png)

![3-(4-Ethoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2450089.png)